Dihydroartemisinin impurity F
Overview
Description
Dihydroartemisinin impurity F is a byproduct associated with the synthesis and degradation of dihydroartemisinin, a derivative of artemisinin. Artemisinin is a sesquiterpene lactone derived from the plant Artemisia annua and is widely recognized for its potent antimalarial properties. This compound is of interest due to its potential impact on the efficacy and safety of dihydroartemisinin-based pharmaceuticals.
Scientific Research Applications
Dihydroartemisinin impurity F is studied for its potential impact on the pharmacological properties of dihydroartemisinin. Research applications include:
Chemistry: Understanding the stability and reactivity of impurity F helps in optimizing synthetic routes and improving the purity of dihydroartemisinin.
Biology: Investigating the biological activity of impurity F can reveal its effects on cellular processes and its potential toxicity.
Medicine: Assessing the safety and efficacy of dihydroartemisinin formulations by studying the presence and impact of impurity F.
Industry: Developing analytical methods to detect and quantify impurity F in pharmaceutical products ensures compliance with regulatory standards.
Safety and Hazards
Future Directions
Efforts are being made to improve the solubility and bioavailability of Dihydroartemisinin . New formulations meant to overcome these shortcomings are currently under development . The future of Dihydroartemisinin and its derivatives will be determined by the rate and extent of development of resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroartemisinin impurity F typically occurs during the production of dihydroartemisinin. The process involves the reduction of artemisinin using sodium borohydride or other reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, can influence the formation of impurities, including impurity F.
Industrial Production Methods: In industrial settings, the production of dihydroartemisinin involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The control of reaction parameters is crucial to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dihydroartemisinin impurity F can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.
Reduction: Further reduction can alter the chemical structure of impurity F.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more reduced forms of the impurity.
Mechanism of Action
The precise mechanism of action of dihydroartemisinin impurity F is not well-documented. it is believed to interact with similar molecular targets as dihydroartemisinin, such as heme and iron within the malaria parasite. The endoperoxide bridge in the structure of artemisinin derivatives is crucial for their antimalarial activity, and impurity F may affect this interaction.
Comparison with Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria treatment.
Comparison: Dihydroartemisinin impurity F is unique due to its formation as an impurity during the synthesis of dihydroartemisinin. Unlike the main active compounds, impurity F may not possess significant antimalarial activity and could potentially affect the overall efficacy and safety of the pharmaceutical product. Understanding and controlling the formation of impurity F is essential for ensuring the quality of dihydroartemisinin-based treatments.
Properties
IUPAC Name |
(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAUFRKRAJBGZ-YJQGPUDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173427-03-7 | |
Record name | alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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